molecular formula C4H8N2O4 B2913512 methylN-(carbamoylmethoxy)carbamate CAS No. 1566524-85-3

methylN-(carbamoylmethoxy)carbamate

Cat. No.: B2913512
CAS No.: 1566524-85-3
M. Wt: 148.118
InChI Key: REFLULHGHPMIFL-UHFFFAOYSA-N
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Description

Methyl N-(carbamoylmethoxy)carbamate is a carbamate derivative characterized by a methyl group attached to the carbamate oxygen and a carbamoylmethoxy substituent (-OCH₂CONH₂).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-amino-2-oxoethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-9-4(8)6-10-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLULHGHPMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NOCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566524-85-3
Record name methyl N-(carbamoylmethoxy)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: MethylN-(carbamoylmethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with an appropriate alcohol in the presence of a catalyst. For example, a tin-catalyzed transcarbamoylation reaction can be used, where methyl carbamate acts as a carbamoyl donor . The reaction typically occurs in toluene at elevated temperatures (around 90°C) and yields the desired carbamate product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through filtration and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: MethylN-(carbamoylmethoxy)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Chemistry: MethylN-(carbamoylmethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, carbamates are used to design prodrugs that improve the pharmacokinetic properties of therapeutic agents. The stability and ability to permeate cell membranes make them suitable for drug delivery systems .

Industry: Carbamates, including this compound, are used in the production of agricultural chemicals such as pesticides, fungicides, and herbicides. They also play a role in the chemical and paint industry as starting materials, intermediates, and solvents .

Mechanism of Action

The mechanism of action of methylN-(carbamoylmethoxy)carbamate involves its interaction with target enzymes or receptors. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, modulating the biological activity of the compound. For example, in enzyme inhibition, the carbamate group can interact with the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Compound Molecular Formula Molecular Weight Key Substituents Toxicity Profile Applications
Methyl N-(carbamoylmethoxy)carbamate Not provided Estimated ~164.12 Carbamoylmethoxy, methyl Not available Potential synthesis/protecting groups
3-Tolyl-N-methylcarbamate [3] C₉H₁₁NO₂ 165.19 Tolyl (methylphenyl), methyl Requires safety handling [3] Industrial applications (unspecified) [3]
4-Nitrophenyl N-methoxycarbamate [5,9] C₈H₈N₂O₅ 212.16 4-Nitrophenyl, methoxy Acute toxicity (Category 4: oral, dermal, inhalation) [5,9] Research and development [5,9]
Methyl methylcarbamate [4] C₃H₇NO₂ 89.09 Methyl, methyl Limited safety data [4] Intermediate in organic synthesis [4]
Key Observations:
  • Methyl N-(carbamoylmethoxy)carbamate : The carbamoylmethoxy group introduces a secondary carbamate (CONH₂), enhancing polarity and hydrogen-bonding capacity compared to simpler methyl carbamates. This could make it suitable for applications requiring controlled reactivity, such as peptide synthesis or polymer chemistry.
  • 4-Nitrophenyl N-methoxycarbamate : The electron-withdrawing nitro group increases electrophilicity, making it reactive in nucleophilic substitution reactions. Its acute toxicity necessitates stringent safety protocols [5,9].

Biological Activity

Methyl N-(carbamoylmethoxy)carbamate is an organic compound belonging to the carbamate family, which has gained attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl N-(carbamoylmethoxy)carbamate can be represented by the following structural formula:

Chemical Formula C5H10N2O3\text{Chemical Formula }C_5H_{10}N_2O_3

This compound features a methoxy group and a carbamate moiety, contributing to its stability and reactivity in biochemical contexts. The presence of these functional groups allows it to act as a protecting group in organic synthesis, particularly in peptide synthesis.

The primary mechanism of action for methyl N-(carbamoylmethoxy)carbamate involves the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in neurotransmission. By carbamylating AChE, this compound leads to the accumulation of acetylcholine at synaptic junctions, resulting in enhanced cholinergic signaling . This property is shared with other carbamate compounds, which are known to exhibit similar enzymatic interactions.

Biological Activity Overview

The biological activity of methyl N-(carbamoylmethoxy)carbamate can be categorized into several key areas:

  • Neurotransmission Modulation : Its role as a reversible inhibitor of AChE suggests potential applications in treating neurological disorders characterized by cholinergic dysfunction.
  • Anticonvulsant Properties : Some studies indicate that derivatives of this compound may function as anticonvulsants by modulating neurotransmitter levels.
  • Cholinesterase Inhibition : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for developing treatments for conditions like myasthenia gravis and Alzheimer's disease .

Case Studies

  • Toxicity Studies : Research has shown that methyl carbamate compounds exhibit varying toxicity levels across species. For instance, studies on F344 rats and B6C3F1 mice revealed that methyl carbamate is more toxic to rats than mice due to differences in metabolism and clearance rates . This highlights the importance of species selection in toxicity assessments.
  • Metabolic Effects : A recent study investigated the metabolic effects of methomyl (a related compound) in mice, showing that exposure disrupted hepatic metabolism and promoted steatosis. These findings suggest that similar compounds may have significant metabolic impacts that warrant further exploration .

Data Table: Biological Activities of Methyl N-(Carbamoylmethoxy)carbamate

Biological ActivityMechanismReferences
Cholinesterase InhibitionReversible carbamylation of AChE ,
Anticonvulsant EffectsModulation of neurotransmitter levels
Toxicity VariabilitySpecies-dependent metabolism leading to differential toxicity
Metabolic DisruptionImpacts on hepatic xenobiotic metabolism

Q & A

Q. What are the recommended laboratory methods for synthesizing methyl N-(carbamoylmethoxy)carbamate?

Methodological Answer: The synthesis typically involves carbamate formation via catalytic reactions. For example:

  • Urea-based synthesis : Reacting methyl carbamate with carbamoylmethoxy precursors in the presence of KBr as a catalyst (yield: ~92.5%) under reflux conditions (160°C, 6 hours) .
  • Heterogeneous catalysis : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors can achieve yields up to 95% at 180°C, leveraging Brønsted acid sites for selective N-functionalization .

Q. Key Experimental Parameters

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
KBr160692.5
Zn/Al/Ce oxide180895

Q. How should researchers handle acute toxicity risks associated with methyl N-(carbamoylmethoxy)carbamate?

Methodological Answer: Based on structurally similar carbamates (e.g., 4-nitrophenyl N-methoxycarbamate):

  • Dermal/Oral Exposure : Use nitrile gloves and lab coats; rinse skin with soap/water immediately. Avoid ingestion; administer water if exposed (do not induce vomiting) .
  • Inhalation : Work in fume hoods; monitor for respiratory distress. If exposed, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can heterogeneous catalysts be optimized for high-yield synthesis of methyl N-(carbamoylmethoxy)carbamate?

Methodological Answer: Catalyst optimization involves:

  • Surface Acidity Tuning : Increase Brønsted acid sites via calcination (e.g., Zn/Al/Ce oxides calcined at 500°C show higher activity due to Lewis-Brønsted synergy) .
  • Morphology Control : Hydrothermal synthesis of layered double hydroxides (LDHs) enhances surface area (e.g., BET surface area >200 m²/g improves reactant adsorption) .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., carbamate intermediate formation) .

Q. Data Contradiction Analysis :

  • KBr catalysis (92.5% yield) vs. Zn/Al/Ce oxide (95% yield) : Higher yields in the latter may stem from enhanced acid-site density, but KBr offers cost advantages.

Q. What advanced spectroscopic techniques resolve structural ambiguities in carbamate derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : ¹³C NMR distinguishes carbamate carbonyls (δ ~155-160 ppm) from amides (δ ~165-175 ppm) .
  • IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, while N-H stretches are absent, confirming N-substitution .

Q. How do solvent systems influence the reaction kinetics of carbamate formation?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of methoxy groups, accelerating carbamoylation (TOF increased by 2× in DMF vs. toluene) .
  • Green Solvents : Supercritical CO₂ reduces side reactions (e.g., hydrolysis) due to low dielectric constant, achieving ~85% yield at 100 bar .

Q. What strategies address contradictions in catalytic efficiency data across studies?

Methodological Answer:

  • Control Experiments : Replicate conditions (e.g., catalyst pretreatment, moisture levels) to isolate variables. For example, residual moisture in Zn/Al/Ce oxides may artificially inflate acidity .
  • Computational Modeling : DFT calculations (e.g., using Gaussian 16) predict activation barriers for carbamate formation, reconciling discrepancies in observed turnover frequencies .

Q. How are mechanistic pathways validated for methyl N-(carbamoylmethoxy)carbamate synthesis?

Methodological Answer:

  • Isotope Labeling : ¹⁸O-tracing in urea confirms carbamate oxygen originates from the carbonyl group .
  • Kinetic Isotope Effects (KIE) : A KIE >1.2 indicates rate-determining N–H bond cleavage in the amine precursor .

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